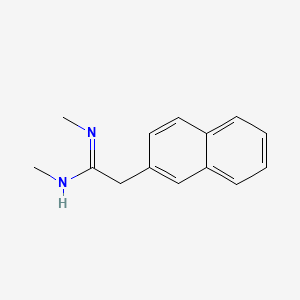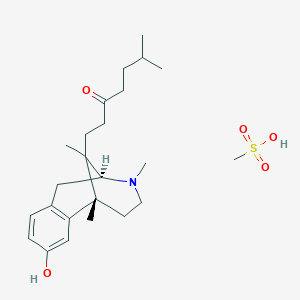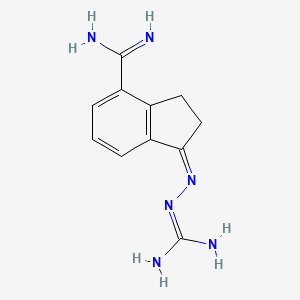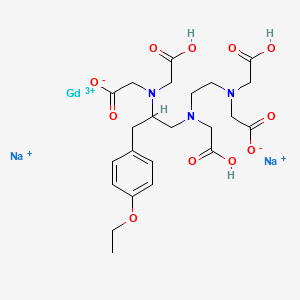
Napactadine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Napactadine is a bicyclic antidepressant compound known for its anti-depressive activity. It is orally active and has been studied for its potential therapeutic effects. The compound is also referred to as DL-588 free base and has a molecular formula of C14H16N2 with a molecular weight of 212.29 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Napactadine involves multiple steps, starting from readily available starting materials. The detailed synthetic route includes the formation of the bicyclic structure through a series of chemical reactions, including cyclization and functional group modifications . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure consistency and efficiency. The production methods are designed to minimize waste and maximize the yield of this compound, making it suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
Napactadine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions are carefully controlled to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound may yield oxidized derivatives with different functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
Chemistry: Used as a model compound to study the reactivity and synthesis of bicyclic structures.
Biology: Investigated for its effects on biological systems, particularly its anti-depressive activity.
Medicine: Explored as a potential therapeutic agent for treating depression and related disorders.
Industry: Utilized in the development of new antidepressant drugs and related compounds
Mechanism of Action
The mechanism of action of Napactadine involves its interaction with specific molecular targets in the brain. It is believed to exert its anti-depressive effects by modulating neurotransmitter levels, particularly serotonin and norepinephrine. This compound may inhibit the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft and enhanced mood regulation .
Comparison with Similar Compounds
Similar Compounds
Napactadine is compared with other bicyclic antidepressants, such as:
- Imipramine
- Desipramine
- Amitriptyline
Uniqueness
What sets this compound apart from these similar compounds is its unique bicyclic structure and specific pharmacological profile. Unlike some other antidepressants, this compound has shown a distinct mechanism of action and a different side effect profile, making it a valuable addition to the class of antidepressant drugs .
Properties
CAS No. |
76631-45-3 |
|---|---|
Molecular Formula |
C14H16N2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
N,N'-dimethyl-2-naphthalen-2-ylethanimidamide |
InChI |
InChI=1S/C14H16N2/c1-15-14(16-2)10-11-7-8-12-5-3-4-6-13(12)9-11/h3-9H,10H2,1-2H3,(H,15,16) |
InChI Key |
NAHCWQNNENHGNH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=NC)CC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-4-[4-(4-pyridin-4-ylpiperazin-1-yl)phenoxy]butanoic acid](/img/structure/B10782145.png)


![6-[5-Acetamido-2-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B10782163.png)

![1-[[1-[(2-Chlorothiophen-3-yl)methoxy]-1,2,6,7,8,9-hexahydrobenzo[e][1]benzothiol-2-yl]methyl]imidazole](/img/structure/B10782172.png)


![4-[4-(4-Fluoro-phenyl)-5-pyridin-4-yl-oxazol-2-yl]-1-methyl-piperidin-4-ol](/img/structure/B10782193.png)

![2-Amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid](/img/structure/B10782202.png)



